2-Cyclopentyl-1-(3-methylenepiperidin-1-yl)ethanone

Description

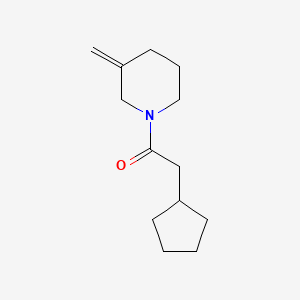

2-Cyclopentyl-1-(3-methylenepiperidin-1-yl)ethanone is a ketone derivative featuring a cyclopentyl group attached to the carbonyl carbon and a 3-methylenepiperidin-1-yl substituent.

Properties

IUPAC Name |

2-cyclopentyl-1-(3-methylidenepiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-11-5-4-8-14(10-11)13(15)9-12-6-2-3-7-12/h12H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKIXVJZKXGUSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C(=O)CC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(3-methylenepiperidin-1-yl)ethanone typically involves the following steps:

Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with an appropriate ketone.

Introduction of the Methylenepiperidinyl Group: This step involves the reaction of a piperidine derivative with a methylene group, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(3-methylenepiperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methylenepiperidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopentyl-1-(3-methylenepiperidin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(3-methylenepiperidin-1-yl)ethanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 2-cyclopentyl-1-(3-methylenepiperidin-1-yl)ethanone with analogous compounds:

| Compound Name | Molecular Formula | Substituents on Ethanone | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₃H₂₁NO | Cyclopentyl, 3-methylenepiperidinyl | Ketone, tertiary amine |

| 1-(2-Chlorophenyl)ethanone | C₈H₇ClO | 2-Chlorophenyl | Ketone, aryl chloride |

| 2-Cyclopentyl-1-(2-hydroxyphenyl)ethanone | C₁₃H₁₆O₂ | Cyclopentyl, 2-hydroxyphenyl | Ketone, phenolic hydroxyl |

| 2-Cyclohexyl-1-(3,4-dihydroxy-5-nitrophenyl)ethanone | C₁₄H₁₇NO₅ | Cyclohexyl, 3,4-dihydroxy-5-nitrophenyl | Ketone, dihydroxy, nitro |

Key Observations :

- Conformational Flexibility : The cyclopentyl group may adopt a puckered conformation (as defined by Cremer-Pople coordinates ), while the cyclohexyl analog likely assumes a chair conformation, affecting steric interactions.

- Electronic Properties : The electron-withdrawing nitro group in the dihydroxy-nitro analog contrasts with the electron-donating methylenepiperidine, influencing reactivity in substitution or redox reactions.

Implications for Target Compound :

- The target compound may require acylation of 3-methylenepiperidine with cyclopentylacetyl chloride under Lewis acid catalysis (e.g., AlCl₃).

- Steric hindrance from the piperidine methylene group could necessitate optimized reaction temperatures or solvent systems (e.g., nitrobenzene for Fries rearrangement) .

Physicochemical Properties

Physical properties of analogs highlight trends influenced by substituents:

Predicted Properties for Target Compound :

- Melting/Boiling Points : Likely higher than chlorophenyl analogs due to increased molecular weight and polarity from the piperidine group.

- Solubility: Enhanced solubility in polar solvents (e.g., DMSO, methanol) due to the tertiary amine, contrasting with the lipophilic chlorophenyl analog .

Spectral Characteristics

Spectral data for analogs guide interpretation of the target compound’s NMR/IR profiles:

Expected Features for Target Compound :

- IR : C=O stretch ~1680–1700 cm⁻¹; N-H (if protonated) ~3300 cm⁻¹.

Biological Activity

2-Cyclopentyl-1-(3-methylenepiperidin-1-yl)ethanone, with the CAS number 2034550-97-3, is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopentyl group and a methylenepiperidine moiety, which contribute to its unique chemical properties. The IUPAC name reflects its structural complexity:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2034550-97-3 |

| Molecular Formula | C_{13}H_{19}N |

| Molecular Weight | 203.30 g/mol |

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It is believed to act on neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways. These interactions may lead to effects such as:

- Anxiolytic Activity: The compound may exhibit anxiety-reducing properties by modulating GABAergic transmission.

- Antidepressant Effects: It could potentially enhance mood regulation through serotonin receptor modulation.

Pharmacological Studies

Recent studies have investigated the pharmacological effects of this compound, focusing on its potential therapeutic applications.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits moderate affinity for serotonin receptors (5-HT_1A and 5-HT_2A). These findings suggest its potential as an antidepressant or anxiolytic agent.

In Vivo Studies

Animal models have shown promising results in anxiety and depression paradigms. For instance, in a forced swim test, the compound significantly reduced immobility time compared to control groups, indicating potential antidepressant effects.

Case Studies

Several case studies have reported on the therapeutic applications of similar compounds with structural analogs:

-

Case Study 1:

- Subject: Male rat model

- Findings: Administration of similar piperidine derivatives resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test.

-

Case Study 2:

- Subject: Human clinical trials

- Findings: A related compound demonstrated efficacy in treating generalized anxiety disorder, leading to further interest in derivatives like this compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Piperidine derivative | Anxiolytic |

| Compound B | Morpholine derivative | Antidepressant |

| Compound C | Cyclohexyl derivative | Neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.